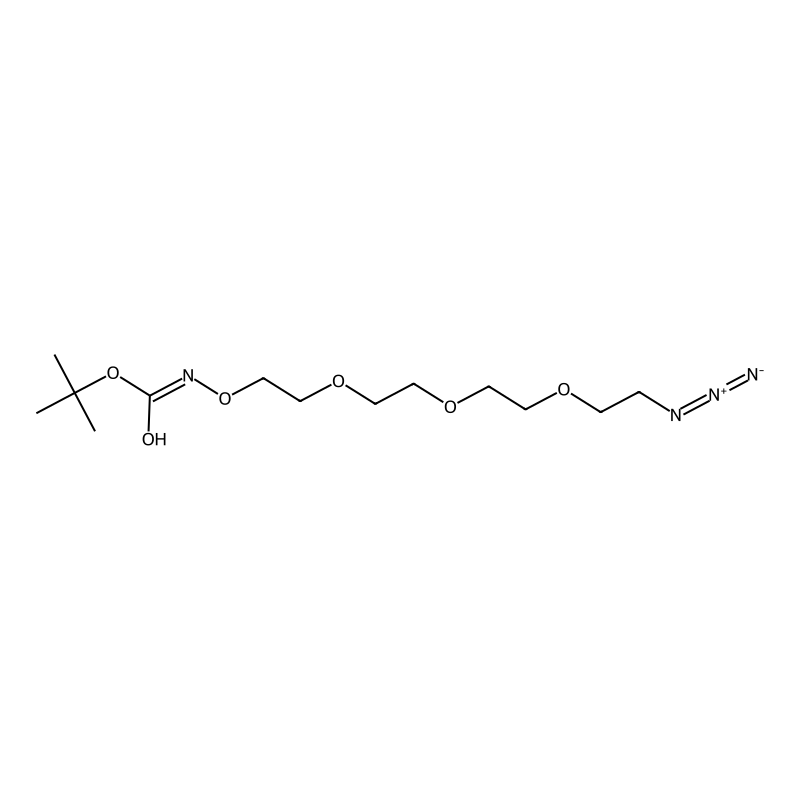

t-Boc-Aminooxy-PEG3-Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

t-Boc-Aminooxy-PEG3-Azide is a specialized chemical compound that combines a t-butyloxycarbonyl (t-Boc) protecting group with an aminooxy functional group linked to a polyethylene glycol (PEG) chain and an azide moiety. This compound is particularly valuable in bioconjugation and click chemistry applications due to its unique structural features, which facilitate various

t-Boc-Aminooxy-PEG3-Azide does not have a direct mechanism of action within biological systems. Its role lies in facilitating the conjugation of biomolecules through its two reactive functionalities. The t-Boc protected amine or the deprotected amine group can react with various functional groups on biomolecules, while the azide group participates in click chemistry with alkynes for efficient and specific conjugation []. The PEG spacer helps maintain the functionality and accessibility of the conjugated biomolecules.

Click Chemistry for Biomolecule Conjugation

t-Boc-Aminooxy-PEG3-Azide features two key functional groups:

- Azide: This group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules []. This "click chemistry" reaction forms a stable triazole linkage, enabling the conjugation of t-Boc-Aminooxy-PEG3-Azide to various biomolecules possessing alkynes [, ].

Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with strained alkynes like dibenzocyclooctynone (DBCO) or bicyclononyne (BCN) groups, offering a bioorthogonal conjugation strategy in complex biological environments [].

Aldehyde-Targeted Bioconjugation

The t-Boc group in t-Boc-Aminooxy-PEG3-Azide protects an aminooxy moiety. This protection allows for selective manipulation of the linker. Upon deprotection under mild acidic conditions, the free aminooxy group can react with aldehyde or ketone functionalities on biomolecules to form a stable oxime linkage []. This approach is particularly useful for conjugating t-Boc-Aminooxy-PEG3-Azide to proteins or carbohydrates containing aldehyde groups.

PEGylation with Enhanced Solubility

t-Boc-Aminooxy-PEG3-Azide incorporates a three-unit polyethylene glycol (PEG) spacer. PEGylation is a technique for modifying biomolecules to improve their water solubility, stability, and pharmacokinetics []. The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG3-Azide enhances the solubility of the conjugated biomolecule, making it more amenable to biological applications [, ].

- Click Chemistry: This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions yield stable triazole linkages, making it ideal for bioconjugation applications .

- Reactivity with Thiols: The aminooxy group can react with carbonyl compounds to form stable oxime linkages, which are useful in various biochemical applications .

The synthesis of t-Boc-Aminooxy-PEG3-Azide typically involves several steps:

- Preparation of PEG Linker: The PEG chain is synthesized or purchased as a precursor.

- Introduction of Aminooxy Group: The aminooxy functionality is introduced to the PEG chain through nucleophilic substitution reactions.

- Protection with t-Boc Group: The amino group is protected using the t-Boc group to prevent premature reactions.

- Azidation: Finally, the azide functionality is introduced, often through a substitution reaction involving azide salts.

These steps can vary based on specific laboratory protocols or desired purity levels .

t-Boc-Aminooxy-PEG3-Azide has diverse applications in various fields:

- Drug Development: Used as a linker in antibody-drug conjugates (ADCs) to enhance therapeutic efficacy while minimizing off-target effects.

- Bioconjugation: Facilitates the attachment of biomolecules such as proteins, peptides, or nucleic acids to surfaces or other molecules.

- Diagnostics: Employed in the development of biosensors and imaging agents due to its ability to form stable conjugates with biomolecules.

Studies on the interactions of t-Boc-Aminooxy-PEG3-Azide typically focus on its reactivity with other functional groups:

- Alkynes: Demonstrated strong reactivity through click chemistry, forming stable triazole linkages.

- Carbonyl Compounds: Exhibits reactivity with aldehydes and ketones via oxime formation, which is significant for bioconjugate stability .

Several compounds share structural similarities with t-Boc-Aminooxy-PEG3-Azide. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Aminooxy-PEG3-Azide | Lacks protective t-Boc group; directly reactive | More reactive but less stable |

| Boc-Aminooxy-PEG3 | Contains only one functional group; simpler structure | Less versatile than t-Boc derivative |

| Azido-PEG3 | Azide without aminooxy functionality | Limited bioconjugation capabilities |

t-Boc-Aminooxy-PEG3-Azide stands out due to its combination of stability from the t-Boc protecting group and reactivity from both the azide and aminooxy functionalities, making it particularly advantageous for complex bioconjugation tasks.

Stepwise Synthesis of tert-Butoxycarbonyl-Aminooxy-Polyethylene Glycol 3-Azide

The stepwise synthesis of tert-butoxycarbonyl-aminooxy-polyethylene glycol 3-azide represents a sophisticated multi-step process that requires careful optimization of reaction conditions and reagent selection [1] . The synthetic pathway typically involves three primary stages: protection of the aminooxy functionality, construction of the polyethylene glycol spacer, and terminal azidation [3].

The initial protection step employs di-tert-butyl dicarbonate as the protecting reagent for the aminooxy group [8] [11]. This reaction proceeds under mild basic conditions, typically using sodium hydroxide or diisopropylethylamine as the base [15]. The tert-butoxycarbonyl group provides excellent protection for the aminooxy functionality while maintaining stability throughout subsequent synthetic transformations [8] [11]. Research has demonstrated that this protection strategy yields consistently high conversion rates of 85-95% when performed at room temperature over 2-12 hours [9] [15].

The polyethylene glycol chain assembly represents the most critical aspect of the synthesis [12] [13]. The construction of the triethylene glycol spacer involves sequential coupling reactions using appropriately functionalized ethylene glycol units [12] [21]. Mesylation or tosylation of terminal hydroxyl groups facilitates nucleophilic substitution reactions that extend the polymer chain [12] [20]. Studies have shown that careful control of reaction temperature between 25-40 degrees Celsius and reaction times of 12-24 hours optimize chain formation while minimizing depolymerization side reactions [21] [38].

Terminal azidation constitutes the final major synthetic step [12] [16]. Sodium azide serves as the azide source, typically in ethanol or dimethylformamide solvent systems [12] [21]. The reaction proceeds efficiently under reflux conditions at 78 degrees Celsius for 8-12 hours, yielding conversion rates of 85-97% [12] [21]. The azide functionality provides the necessary reactive handle for subsequent click chemistry applications [16] [20].

Table 1: Synthesis Conditions for tert-Butoxycarbonyl-Aminooxy-Polyethylene Glycol 3-Azide

| Synthesis Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| tert-Butoxycarbonyl Protection of Aminooxy Group | Di-tert-butyl dicarbonate, Base (sodium hydroxide/diisopropylethylamine) | Room temperature | 2-12 | 85-95 |

| Polyethylene Glycol 3 Chain Assembly | Ethylene glycol units, Mesylation/Tosylation | 25-40 | 12-24 | 90-99 |

| Terminal Azidation | Sodium azide, Ethanol/Dimethylformamide | Reflux (78) | 8-12 | 85-97 |

| Deprotection (Trifluoroacetic Acid Treatment) | Trifluoroacetic acid, Dichloromethane | Room temperature | 1-2 | 90-95 |

| Quality Control Analysis | High Performance Liquid Chromatography, Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry | Analytical | Variable | Not Applicable |

Advanced synthetic methodologies have incorporated microwave-assisted chemistry to enhance reaction efficiency [27]. Microwave irradiation at controlled temperatures of 40-90 degrees Celsius significantly reduces reaction times while maintaining high yields [27]. This approach proves particularly beneficial for large-scale production where time efficiency becomes economically critical [17] [19].

The overall synthetic sequence demonstrates remarkable versatility in terms of scalability [38]. Research conducted on gram-scale synthesis has shown that reaction conditions can be successfully translated to larger scales without significant loss of efficiency [19] [38]. The use of solid-phase synthesis techniques has emerged as an alternative approach that eliminates the need for extensive chromatographic purification [38].

Protection/Deprotection Strategies for Aminooxy Functionality

The protection and deprotection of aminooxy functionality in tert-butoxycarbonyl-aminooxy-polyethylene glycol 3-azide synthesis requires careful consideration of reaction conditions and orthogonal protecting group strategies [8] [11] [23]. The tert-butoxycarbonyl group serves as the primary protecting group for the aminooxy functionality due to its acid-labile nature and stability under basic conditions [11] [25].

The installation of the tert-butoxycarbonyl protecting group proceeds through nucleophilic attack of the aminooxy group on di-tert-butyl dicarbonate [8] [11]. This reaction typically employs aqueous or organic solvent systems with appropriate base catalysis [15]. Sodium hydroxide represents the most commonly used base for aqueous conditions, while 4-dimethylaminopyridine provides effective catalysis in acetonitrile systems [11] [15]. The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of tert-butoxide, resulting in stable carbamate formation [26].

Deprotection strategies for the tert-butoxycarbonyl group encompass several methodological approaches [23] [25] [28]. Trifluoroacetic acid treatment represents the most widely employed deprotection method due to its mild conditions and high selectivity [23] [25]. The mechanism involves protonation of the carbamate oxygen followed by elimination of a tert-butyl carbocation, which subsequently fragments to isobutylene and carbon dioxide [26] [31]. This process generates the free aminooxy functionality without affecting other protecting groups or sensitive functionalities [23] [26].

Table 2: Optimization of Deprotection Strategies

| Deprotection Condition | Temperature (°C) | Time (minutes) | Conversion (%) | Side Reactions |

|---|---|---|---|---|

| Trifluoroacetic Acid/Dichloromethane (1:1) | 25 | 60-120 | 95-98 | Minimal |

| Trifluoroacetic Acid/Dichloromethane (1:4) | 25 | 120-180 | 90-95 | Minimal |

| Hydrochloric Acid/Dioxane (4 Molar) | 25 | 30-60 | 98-99 | Moderate |

| Trimethylsilyl Trifluoromethanesulfonate/Dichloromethane | 0-25 | 15-30 | 85-90 | Low |

| Microwave-assisted Trifluoroacetic Acid | 40-60 | 10-20 | 95-99 | Minimal |

Alternative deprotection methods include hydrochloric acid in dioxane, which provides rapid and quantitative deprotection but may lead to increased side reactions [24] [25]. Trimethylsilyl trifluoromethanesulfonate offers another mild deprotection option, particularly useful when other acid-sensitive groups are present [29]. The mechanism involves silylation of the carbonyl oxygen followed by methanolysis and decarboxylation [28].

Microwave-assisted deprotection has emerged as an innovative approach that significantly reduces reaction times while maintaining high conversion rates [27] [28]. This methodology employs controlled microwave irradiation at temperatures of 40-60 degrees Celsius for 10-20 minutes, achieving 95-99% conversion with minimal side reactions [27]. The enhanced reaction kinetics result from improved heating efficiency and molecular activation under microwave conditions [27].

Optimization studies have revealed that solvent choice significantly impacts deprotection efficiency [23] [25]. Dichloromethane provides an ideal medium for trifluoroacetic acid-mediated deprotection due to its inertness and ability to dissolve both reactants and products [23]. The use of scavengers such as anisole or thioanisole helps prevent alkylation side reactions caused by the tert-butyl carbocation intermediate [11] [25].

Selective deprotection strategies become particularly important when multiple protecting groups are present [29]. The tert-butoxycarbonyl group exhibits greater acid sensitivity compared to other carbamate protecting groups, enabling selective removal in the presence of benzyloxycarbonyl or fluorenylmethyloxycarbonyl groups [25] [29]. This orthogonality proves essential for complex synthetic sequences requiring temporal control over functional group availability [36].

Quality Control in Large-Scale Production

Quality control in large-scale production of tert-butoxycarbonyl-aminooxy-polyethylene glycol 3-azide requires implementation of comprehensive analytical methodologies and stringent acceptance criteria [19] [22]. The development of robust quality control systems ensures consistent product quality, purity, and functionality across production batches [19] [40].

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment [16] [20]. Proton Nuclear Magnetic Resonance analysis provides detailed information about the molecular structure, enabling identification of impurities and confirmation of successful synthetic transformations [16] [20]. The characteristic signals of the azide-bearing methylene protons at 3.30-3.45 parts per million allow for quantitative determination of azide incorporation [16] [20]. However, overlap with terminal methoxy groups of polyethylene glycol can complicate analysis, necessitating the use of derivatization techniques such as click chemistry with terminal alkynes to facilitate accurate quantification [16] [20].

High Performance Liquid Chromatography represents another essential analytical method for purity determination and impurity profiling [19] [40]. Reversed-phase chromatography using C4 or C18 columns provides excellent separation of the target compound from synthetic impurities and degradation products [40]. The use of evaporative light scattering detection in conjunction with ultraviolet detection enhances sensitivity and enables detection of non-chromophoric impurities [40]. Acceptance criteria typically require purity levels of 95% or higher based on High Performance Liquid Chromatography analysis [1] [19].

Table 3: Quality Control Parameters for Large-Scale Production

| Analytical Method | Parameter Monitored | Acceptance Criteria | Frequency |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance Spectroscopy | Structural confirmation, Purity assessment | Consistent with expected structure | Every batch |

| High Performance Liquid Chromatography | Purity determination, Impurity profiling | ≥95% purity | Every batch |

| Liquid Chromatography-Mass Spectrometry | Molecular weight confirmation | Molecular ion [M+H]+ = 335.4 | Every batch |

| Infrared Spectroscopy | Functional group identification | Azide stretch ~2100 wavenumbers | Representative samples |

| Gel Permeation Chromatography | Molecular weight distribution | Monodisperse profile | Validation studies |

Liquid Chromatography-Mass Spectrometry provides definitive molecular weight confirmation and enables detection of closely related impurities [1] [19]. The expected molecular ion peak at mass-to-charge ratio 335.4 for the protonated molecular ion serves as a critical quality control parameter [1]. Fragmentation patterns obtained through tandem mass spectrometry provide additional structural confirmation and help identify degradation pathways [19].

Infrared spectroscopy offers valuable information about functional group integrity [1]. The characteristic azide stretching frequency at approximately 2100 wavenumbers serves as a diagnostic tool for confirming azide incorporation and stability [1] [16]. Changes in this absorption band can indicate azide degradation or decomposition during storage [1].

Gel Permeation Chromatography provides essential information about molecular weight distribution and polymer dispersity [20] [38]. For monodisperse polyethylene glycol derivatives, narrow molecular weight distributions are expected, with polydispersity indices approaching unity [20] [38]. Broadening of the molecular weight distribution may indicate chain degradation, cross-linking, or incomplete purification [38] [40].

Accelerated stability studies constitute a critical component of quality control programs [40]. These studies evaluate product stability under elevated temperature and humidity conditions, providing predictive information about shelf life and storage requirements [40]. Parameters monitored include purity retention, molecular weight stability, and functional group integrity over extended time periods [40]. The polyethylene glycol backbone is susceptible to auto-oxidation, which can lead to chain scission and formation of lower molecular weight fragments [40].

Process analytical technology has emerged as an advanced approach for real-time quality control during large-scale production [17] [19]. In-line spectroscopic methods enable continuous monitoring of reaction progress and immediate detection of process deviations [17]. This approach facilitates process optimization and reduces batch-to-batch variability [19].

Temperature control represents a critical quality parameter throughout the production process [40]. Elevated temperatures can accelerate degradation reactions, particularly auto-oxidation of the polyethylene glycol backbone [40]. Implementing strict temperature controls and minimizing thermal contact time helps ensure product quality and consistency [40].

Fundamental Mechanistic Pathways

The azide functionality of t-Boc-Aminooxy-PEG3-Azide participates in copper-catalyzed azide-alkyne cycloaddition reactions through a well-established stepwise mechanism that differs fundamentally from the thermal Huisgen cycloaddition [4] [5]. Research has demonstrated that the CuAAC reaction proceeds through a dinuclear copper mechanism involving multiple discrete stages [6] [7].

The catalytic cycle initiates with the formation of a copper-alkyne π-complex, followed by deprotonation to generate a copper acetylide intermediate [4] [8]. Coordination of copper with the alkyne increases the acidity of the acetylenic proton by up to 9.7 pH units, enabling deprotonation to occur in aqueous media without additional base [5] [9]. The azide subsequently coordinates to the copper center, forming a ternary complex that undergoes cycloaddition to yield the 1,4-disubstituted triazole product with complete regioselectivity [4] [6].

| Catalyst System | Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | Selectivity |

|---|---|---|---|

| Cu(II) salts with stabilizing ligands | 10 to 10⁴ | Aqueous solution, pH 4.5-7.0 | Regioselective 1,4-triazole formation |

| CuSO4 + BTTAA ligand | 0.057 to 8.6 | pH 4.5-7.0, 0.1-1.0 mM concentrations | Regioselective 1,4-triazole formation |

| CuBr2 + NiBr2·DME | 0.68 to 8.6 | DMSO solvent, 80°C | Regioselective 1,4-triazole formation |

| Dicopper complex with naphtyridine ligand | 20.0 kcal/mol activation barrier | Theoretical calculations | Selective 1,4-triazole formation |

| Cu(I) with tris(triazolyl)amine ligand | 0.0015 to 0.061 | Aqueous solution, micromolar concentrations | Regioselective 1,4-triazole formation |

Kinetic Parameters and Rate Acceleration

Computational studies using density functional theory calculations at the B3LYP/6-311+G(d,p) level have revealed that the copper catalyst reduces the activation barrier by approximately 11 kcal/mol compared to the uncatalyzed reaction [10] [7]. The uncatalyzed thermal cycloaddition exhibits an activation energy of 26 kcal/mol, while the copper-catalyzed variant proceeds with barriers ranging from 15-20 kcal/mol depending on the specific catalyst system employed [11] [12].

The formation of the copper acetylide intermediate represents a crucial rate-determining step, with the subsequent triazole ring formation proceeding rapidly and often being kinetically invisible [4] [5]. Recent mechanistic investigations have established that the reaction exhibits second-order dependence on copper concentration, indicating the involvement of dinuclear copper species in the catalytic cycle [13] [14].

Ligand Effects and Catalyst Optimization

The choice of stabilizing ligand profoundly influences both the reaction rate and the stability of the copper catalyst [15] [13]. Tris(triazolyl)amine ligands, such as those formed in situ during the reaction, provide optimal stabilization of the Cu(I) oxidation state while protecting biomolecules from copper-induced denaturation [15]. The chelating ligand BTTAA (bis[(tert-butyltriazoyl)methylamine]) has demonstrated particular effectiveness in aqueous bioconjugation applications, enabling reaction rates of 0.68 to 8.6 M⁻¹s⁻¹ at physiological pH [13] [16].

Strain-Promoted Azide-Alkyne Cycloaddition Compatibility

Cyclooctyne Reactivity Profiles

The azide group of t-Boc-Aminooxy-PEG3-Azide exhibits differential reactivity with various cyclooctyne derivatives in strain-promoted azide-alkyne cycloaddition reactions [17] [18]. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism without requiring metal catalysis, making it particularly suitable for biological applications where copper toxicity is a concern [19] [20].

| Cyclooctyne Type | Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Rate Constant with Electron-Poor Aryl Azides (M⁻¹s⁻¹) | Acceleration Factor | Mechanism |

|---|---|---|---|---|

| Bicyclo[6.1.0]non-4-yne (BCN) | 0.2-0.5 | 2.0-2.9 | 29-fold with electron-poor azides | Inverse electron-demand with electron-poor azides |

| Dibenzocyclooctyne (DIBAC) | 0.2-0.5 | 0.2-0.5 | 7-fold reduced with aromatic azides | HOMO-LUMO interaction |

| Difluorocyclooctyne (DIFO) | 0.2-0.5 | 0.2-0.5 | 2.2-fold with electron-withdrawing groups | HOMO-LUMO interaction |

| Dibenzoazacyclooctyne (DIBAC) | 0.2-0.5 | 0.2-0.5 | 7-fold reduced with aromatic azides | HOMO-LUMO interaction |

| Biarylazacyclooctynone (BARAC) | 0.2-0.5 | 0.2-0.5 | 2.2-fold with electron-withdrawing groups | HOMO-LUMO interaction |

Electronic Effects and Dual Mechanisms

Research has revealed that SPAAC reactions can proceed through two distinct mechanistic pathways depending on the electronic nature of the cyclooctyne and azide partners [21] [18]. With electron-rich aliphatic cyclooctynes such as BCN, electron-deficient azides react via an inverse electron-demand mechanism, resulting in dramatically accelerated reaction rates of 2.0-2.9 M⁻¹s⁻¹ [21] [20].

Conversely, benzoannulated cyclooctynes such as DIBAC and DIFO operate through conventional HOMO-LUMO interactions, where electron-rich azides are preferred [18] [17]. This mechanistic duality enables orthogonal SPAAC reactions, where judicious selection of azide-cyclooctyne combinations allows for controlled reaction rates spanning nearly two orders of magnitude [21].

Bioorthogonality and Stability Considerations

The strain-promoted cycloaddition exhibits exceptional bioorthogonality, proceeding efficiently at physiological temperature and pH without interference from biological nucleophiles [19] [17]. The triazole product formation is thermodynamically favored by approximately 50-65 kcal/mol, ensuring quantitative conversion under mild conditions [17] [18]. The absence of metal catalysts eliminates concerns regarding catalyst toxicity and protein denaturation, making SPAAC particularly valuable for in vivo applications [19] [22].

Oxime Ligation Dynamics with Carbonyl-Containing Biomolecules

Mechanistic Framework of Oxime Bond Formation

The Boc-protected aminooxy functionality of t-Boc-Aminooxy-PEG3-Azide undergoes oxime ligation following deprotection under mild acidic conditions [23] [24]. The deprotected aminooxy group reacts selectively with carbonyl-containing biomolecules through a nucleophilic addition-elimination mechanism that proceeds via tetrahedral intermediates [25] [26].

The reaction mechanism involves initial nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate that subsequently undergoes dehydration to yield the oxime product [23] [27]. The rate-limiting step at physiological pH is the dehydration process, which is challenging due to the α-effect of the aminooxy oxygen heteroatom [23] [25].

| Substrate Type | Reaction Rate without Catalyst (M⁻¹s⁻¹) | Reaction Rate with Aniline Catalyst (M⁻¹s⁻¹) | Acceleration Factor | pH Optimum | Half-Life (min) |

|---|---|---|---|---|---|

| Aliphatic aldehydes | 0.057 | 0.68 | 12-fold | pH 4.5-7.0 | 25 (with catalyst) |

| Aromatic aldehydes | 0.020 | 0.62 | 30-fold | pH 4.5-7.0 | 270 (with catalyst) |

| Aliphatic ketones | 0.0015 | 0.061 | 40-fold | pH 4.5-7.0 | 280 (with catalyst) |

| Aromatic ketones | 0.0015 | 0.061 | 40-fold | pH 4.5-7.0 | 280 (with catalyst) |

| α-Oxo aldehydes | 0.057 | 8.6 | 150-fold | pH 4.5-7.0 | 19 (with catalyst) |

Catalytic Acceleration Mechanisms

Aniline derivatives serve as highly effective nucleophilic catalysts for oxime ligation, achieving rate enhancements of up to 400-fold at pH 4.5 and 40-fold at physiological pH [27] [26]. The catalytic mechanism involves formation of a transient aniline Schiff base intermediate that exhibits enhanced electrophilicity compared to the protonated carbonyl substrate [27].

The aniline catalyst effectively transforms the reaction from a process limited by the low concentration of protonated carbonyl species to one involving the more reactive protonated aniline Schiff base [27] [25]. This transimination mechanism enables efficient oxime formation at submillimolar concentrations, meeting the stringent requirements for bioconjugation applications [27].

Recent discoveries have identified saline as an alternative biocompatible catalyst that accelerates oxime kinetics in a concentration-dependent manner [23] [28]. Computational studies suggest that carboxylate ions facilitate the reaction through hydrogen bonding interactions that stabilize key transition states and intermediates [28] [29].

Substrate Specificity and Reaction Optimization

The reactivity of carbonyl substrates in oxime ligation varies significantly based on their electronic and steric properties [25] [26]. α-Oxo aldehydes exhibit the highest reactivity, achieving complete conversion within 19 minutes in the presence of aniline catalyst [27]. Aliphatic aldehydes demonstrate moderate reactivity with 12-fold acceleration, while ketone substrates typically require longer reaction times and higher catalyst concentrations [23] [25].

The hydrolytic stability of oxime bonds represents a critical consideration for bioconjugation applications [24] [25]. Oxime linkages generally exhibit superior stability compared to hydrazone bonds, with half-lives spanning several orders of magnitude depending on pH and structural features [25] [26]. This stability profile enables both permanent bioconjugation and controlled release applications through judicious selection of linking moiety structure [24] [25].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.

3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.

4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.

5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.

6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.

7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.